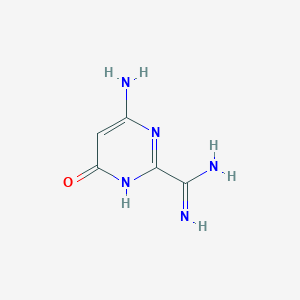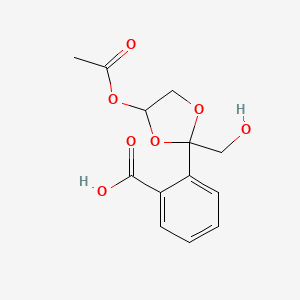
2-(4-Acetoxy-2-(hydroxymethyl)-1,3-dioxolan-2-yl)benzoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Acetoxy-2-(hydroxymethyl)-1,3-dioxolan-2-yl)benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzoic acid moiety linked to a dioxolane ring, which is further substituted with acetoxy and hydroxymethyl groups. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetoxy-2-(hydroxymethyl)-1,3-dioxolan-2-yl)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the dioxolane ring through a cyclization reaction, followed by the introduction of the acetoxy and hydroxymethyl groups via esterification and hydroxylation reactions, respectively. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to maintain consistent quality. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Acetoxy-2-(hydroxymethyl)-1,3-dioxolan-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The acetoxy group can be reduced to a hydroxyl group.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-Acetoxy-2-(carboxymethyl)-1,3-dioxolan-2-yl)benzoic acid.
Reduction: Formation of 2-(4-Hydroxy-2-(hydroxymethyl)-1,3-dioxolan-2-yl)benzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-Acetoxy-2-(hydroxymethyl)-1,3-dioxolan-2-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-Acetoxy-2-(hydroxymethyl)-1,3-dioxolan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The acetoxy and hydroxymethyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The dioxolane ring provides structural stability and can modulate the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Acetoxy-2-azetidinone: Another compound with an acetoxy group, used in the synthesis of antibiotics.
2-(Hydroxymethyl)-1,3-dioxolane: A simpler analog with similar structural features but lacking the benzoic acid moiety.
Uniqueness
2-(4-Acetoxy-2-(hydroxymethyl)-1,3-dioxolan-2-yl)benzoic acid is unique due to its combination of functional groups and structural elements, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C13H14O7 |
|---|---|
Molekulargewicht |
282.25 g/mol |
IUPAC-Name |
2-[4-acetyloxy-2-(hydroxymethyl)-1,3-dioxolan-2-yl]benzoic acid |
InChI |
InChI=1S/C13H14O7/c1-8(15)19-11-6-18-13(7-14,20-11)10-5-3-2-4-9(10)12(16)17/h2-5,11,14H,6-7H2,1H3,(H,16,17) |
InChI-Schlüssel |
HCBJTPTZYQBJPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1COC(O1)(CO)C2=CC=CC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



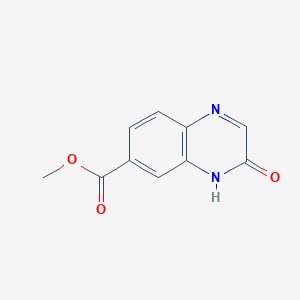

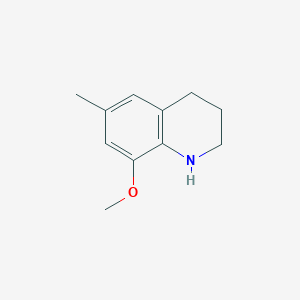

![6-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B13113622.png)


![3,4-Dimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B13113639.png)
![8-Bromo-7-chloro-5-methyl-2-(m-tolyl)-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13113640.png)
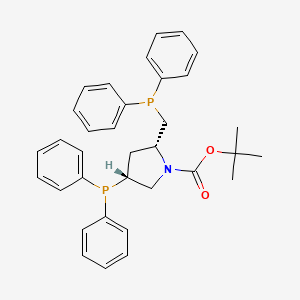
![2,9,12,15,18,21,24,27,30,33-Decaoxatricyclo[32.4.0.03,8]octatriaconta-1(38),3,5,7,34,36-hexaene](/img/structure/B13113655.png)

